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Manoyl oxide

Cat. No.: B12361597
M. Wt: 290.5 g/mol
InChI Key: IGGWKHQYMAJOHK-HHUCQEJWSA-N
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Description

Overview of Diterpenoid Natural Products and Their Biosynthetic Diversity

Diterpenoids are a large and varied class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). nih.gov With over 18,000 known compounds, they exhibit a remarkable array of complex structures and physiological activities, making them valuable in the pharmaceutical industry. nih.gov The biosynthesis of these compounds is a testament to nature's chemical ingenuity, involving intricate cyclization and oxidation reactions catalyzed by enzymes like diterpene synthases and cytochrome P450s. nih.gov This biosynthetic diversity gives rise to a wide range of skeletons, including the labdane (B1241275) framework, which serves as the foundation for many biologically active molecules. researchgate.netnih.gov Diterpenoids play crucial roles in the organisms that produce them, often acting as defense compounds or growth regulators. researchgate.net Their pharmacological potential is vast, with activities ranging from anti-inflammatory and antimicrobial to cytotoxic and neuroprotective. researchgate.netrsc.orgresearchgate.net

Structural Context of Labdane-Type Diterpenoids within Natural Product Chemistry

Labdane-type diterpenoids are characterized by a bicyclic core structure. wikipedia.org They are widely distributed in nature, found in plants, fungi, and marine organisms. researchgate.net Plant families such as Asteraceae, Lamiaceae, and Conifers are particularly rich sources of these compounds. researchgate.net The labdane skeleton itself can be modified in numerous ways, leading to a vast number of derivatives with diverse biological activities. researchgate.net These modifications can include the introduction of various functional groups and variations in stereochemistry, which significantly influence their biological effects. researchgate.net For instance, labdane derivatives have been shown to possess antibacterial, antifungal, antiprotozoal, and anti-inflammatory properties. researchgate.netwikipedia.org Furthermore, some have demonstrated cytotoxic effects against cancer cell lines, highlighting their potential as pharmacological agents. researchgate.net

Nomenclature and Stereochemical Considerations for Labd-14-ene, 8,13-epoxy-, (13S)-

The precise naming and understanding of the three-dimensional structure of Labd-14-ene, 8,13-epoxy-, (13S)- are crucial for its identification and the study of its biological activity.

IUPAC and Common Synonyms (e.g., Manoyl Oxide, 13-Epithis compound)

The systematic IUPAC name for this compound is (3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene. nih.gov However, it is more commonly known by its synonyms, which include 13-epi-Manoyl oxide and simply this compound. nih.govnist.gov The name "this compound" is often used more broadly, sometimes referring to a mixture of epimers. researchgate.net

Nomenclature Type Name
IUPAC Name(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene nih.gov
Common Synonym13-epi-Manoyl oxide nist.govnih.gov
Common SynonymThis compound nih.gov

Distinction and Significance of (13S) vs. (13R) Epimers

Epimers are stereoisomers that differ in the configuration at only one chiral center. youtube.com In the case of this compound, the (13S) and (13R) epimers differ in the spatial arrangement of the substituents at the C-13 position. researchgate.netnih.gov This seemingly minor structural difference can have a significant impact on the molecule's biological activity. researchgate.net For instance, the ratio of these epimers has been shown to influence the antimicrobial activity of this compound. researchgate.net

Epimer Common Name Significance
(13S)13-epi-Manoyl oxideThe specific stereochemistry at C-13 can influence the molecule's biological activity, with some studies indicating higher antimicrobial or cytotoxic effects for one epimer over the other. researchgate.netnih.gov
(13R)This compoundThe ratio of (13S) to (13R) epimers can determine the overall antimicrobial activity of a sample. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O B12361597 Manoyl oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene

InChI

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1

InChI Key

IGGWKHQYMAJOHK-HHUCQEJWSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C)C=C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C

Origin of Product

United States

Occurrence, Isolation, and Distribution Methodologies of Labd 14 Ene, 8,13 Epoxy , 13s

Natural Sources and Biogeographical Distribution

This compound and its stereoisomers are synthesized by a range of organisms, from higher plants to fungi. Its distribution is notable across several plant families, indicating a conserved biosynthetic pathway.

Plant Species

Labd-14-ene, 8,13-epoxy-, (13S)- and its related labdane (B1241275) diterpenoids have been identified in numerous plant species. In Adenia cissampeloides, a plant utilized in alternative medicine, (13S)-8,13-epoxy-labd-14-ene is a constituent of the essential oil derived from its leaves srce.hr. The Lamiaceae family is a particularly rich source of this compound. For instance, a synthase from Marrubium vulgare (white horehound) produces a mixture of epimers, with the (13S)- form being a major product nih.gov. Similarly, researchers have identified a specific synthase in Leonurus japonicus (Siberian motherwort) that can efficiently and selectively produce 9,13S-epoxy-labda-14-ene nih.gov. The aerial parts of Leonurus japonicus are known to contain a variety of labdane-type diterpenoids nih.govscienceopen.com.

While the (13S)- epimer is of primary focus, its stereoisomer, the (13R)-epimer (Manoyl oxide), is also prevalent and its presence can provide context. The (13R)-epimer has been reported in Cistus monspeliensis (Montpellier cistus) and Traversia baccharoides nih.gov. In the case of C. monspeliensis, the (13R)-epimer has been specifically detected in its leaves and fruits ebi.ac.uk. The genus Salvia is well-known for producing the related labdane diterpenoid sclareol (B1681606), which is isolated from Salvia sclarea (clary sage) nih.govebi.ac.uk. The resin of the Chilean gymnosperm Austrocedrus chilensis is also a source of various labdane diterpenes nih.gov.

Table 1: Plant Sources of Labd-14-ene, 8,13-epoxy-, (13S)- and Related Compounds

Plant SpeciesCompound/Epimer FoundPlant PartReference
Adenia cissampeloides(13S)-8,13-epoxy-labd-14-eneLeaves srce.hr
Marrubium vulgare9,13S-epoxy-labda-14-ene (Major product of synthase)Not specified nih.gov
Leonurus japonicus9,13S-epoxy-labda-14-ene (Product of specific synthase)Aerial Parts nih.govnih.gov
Cistus monspeliensis(13R)-epimerLeaves, Fruits nih.govebi.ac.uk
Traversia baccharoides(13R)-epimerNot specified nih.gov
Salvia sclareaSclareol (related labdane)Not specified nih.govebi.ac.uk
Austrocedrus chilensisVarious labdane diterpenesResin nih.gov

Fungal and Microbial Origins

The occurrence of labdane diterpenoids is not limited to the plant kingdom. The (13R)-epimer of Labd-14-ene, 8,13-epoxy- has been isolated from fungi, establishing it as a fungal metabolite nih.gov. Specifically, it has been identified in the fungal species Phaeosphaeria sp. ebi.ac.uk.

Subcellular Localization and Tissue-Specific Accumulation

The accumulation of Labd-14-ene, 8,13-epoxy-, (13S)- and its analogs is often localized to specific tissues and specialized secretory structures within plants. In the Cistus genus, the biosynthesis of labdane-type diterpenes has been shown to be specific to glandular trichomes, which are specialized hairs on the plant surface that produce and secrete resin frontiersin.org. This is consistent with findings for the related compound sclareol in Salvia sclarea, which accumulates in a crystalline epicuticular form, particularly on the calyces of the plant ebi.ac.uk. In Adenia cissampeloides, the compound is found within the leaves, from which it is extracted as part of the essential oil srce.hr. For Cistus monspeliensis, the related (13R)-epimer is present in both the leaves and fruits ebi.ac.uk.

Advanced Methodologies for Isolation and Purification

The extraction and purification of Labd-14-ene, 8,13-epoxy-, (13S)- from complex biological sources require multi-step methodologies, combining various extraction and chromatographic techniques.

Extraction Techniques from Biological Matrices

The initial step of isolating the compound involves its extraction from the raw biological material. The choice of technique depends on the nature of the source and the chemical properties of the compound.

Hydrodistillation : This technique is commonly used to extract volatile compounds, such as those found in essential oils. It has been successfully applied to the leaves of Adenia cissampeloides and the fresh flowering stems and leaves of Salvia sclarea to obtain essential oils containing labdane diterpenoids srce.hracgpubs.org.

Solvent Extraction : Maceration or percolation with organic solvents is another prevalent method. Hexane has been used to prepare extracts from the leaves and fruits of Cistus monspeliensis ebi.ac.uk. For Leonurus japonicus, a crude extract was obtained using ethanol scienceopen.com.

Table 2: Extraction Techniques for Labdane Diterpenoids

TechniquePlant SpeciesPlant PartReference
HydrodistillationAdenia cissampeloidesLeaves srce.hr
HydrodistillationSalvia sclareaFlowering stems and leaves acgpubs.org
Hexane ExtractionCistus monspeliensisLeaves and fruits ebi.ac.uk
Ethanol ExtractionLeonurus japonicusHerb scienceopen.com

Chromatographic Separation Protocols

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify Labd-14-ene, 8,13-epoxy-, (13S)-.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful analytical method used for separating and identifying volatile compounds. It has been employed in the analysis of essential oils from Adenia cissampeloides and hexane extracts of Cistus monspeliensis to identify their chemical constituents, including labdane epimers srce.hrebi.ac.uk.

Column Chromatography : For preparative scale purification, column chromatography is frequently used. Silica (B1680970) gel is a common stationary phase for the separation of labdane diterpenes from plant extracts, as demonstrated with compounds from Cistus creticus resin researchgate.net. The fractionation of the crude extract of Leonurus japonicus also implies the use of chromatographic separation methods to isolate different compounds nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds in essential oils, including labdane diterpenoids. In the study of essential oils from plants known to contain Labd-14-ene, 8,13-epoxy-, (13S)-, such as Guarea macrophylla, GC-MS is instrumental for both qualitative and quantitative analysis. researchgate.netnih.govresearchgate.net The process involves the separation of the essential oil components in a gaseous state through a capillary column, followed by their detection and identification by a mass spectrometer.

The identification of Labd-14-ene, 8,13-epoxy-, (13S)- is achieved by comparing its mass spectrum and retention index with those of authenticated standards or with data from spectral libraries. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint of the compound.

Table 1: Representative GC-MS data for diterpenoids in a plant essential oil

Retention Time (min) Compound Name Molecular Formula Key Mass Fragments (m/z)
25.4 Isopimaradiene C20H32 272, 257, 189, 133
28.1 This compound C20H34O 290, 275, 204, 137
28.9 Labd-14-ene, 8,13-epoxy-, (13S)- C20H34O 290, 275, 204, 189

Note: This table is illustrative and compiled based on typical data for related compounds.

Column Chromatography (CC) and High-Performance Liquid Chromatography (HPLC) Applications

Column Chromatography (CC) is a fundamental purification technique used in the isolation of diterpenoids from plant extracts. nih.gov For the isolation of Labd-14-ene, 8,13-epoxy-, (13S)-, a crude extract from a source like Guarea macrophylla is typically subjected to CC over a stationary phase such as silica gel. nih.gov A gradient of solvents with increasing polarity is used to elute the compounds, with fractions being collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the desired compound.

High-Performance Liquid Chromatography (HPLC) offers a higher resolution separation and is often employed for the final purification of the isolated compound or for the analytical separation of isomers. nih.govresearchgate.net Reversed-phase HPLC, using a C18 column, is a common method for separating diterpenoids. The separation is based on the differential partitioning of the compounds between the nonpolar stationary phase and a polar mobile phase.

Table 2: Exemplary HPLC parameters for the separation of labdane diterpenoids

Parameter Value
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (85:15)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Note: This table represents typical parameters and may require optimization for specific applications.

Preparative Chromatography for Isomer Separation

The separation of stereoisomers, such as the (13S) and (13R) forms of Labd-14-ene, 8,13-epoxy-, presents a significant challenge due to their identical physical and chemical properties in an achiral environment. Preparative High-Performance Liquid Chromatography (Prep-HPLC) using a chiral stationary phase is a powerful technique for resolving such isomeric mixtures. nsf.govresearchgate.net This method relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and enabling their separation and collection.

The selection of the appropriate chiral column and mobile phase is critical for achieving successful separation. The scale of preparative chromatography allows for the isolation of milligram to gram quantities of the pure isomer, which is essential for further structural elucidation and biological activity studies.

Novel Approaches in Metabolite Profiling

Modern metabolite profiling, or metabolomics, offers a comprehensive approach to analyze the complete set of small-molecule metabolites in a biological sample. While specific metabolomics studies on Labd-14-ene, 8,13-epoxy-, (13S)- are not extensively documented, the application of these techniques to plant extracts provides a powerful tool for its discovery and relative quantification.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of metabolite profiling. eurekalert.org LC-MS combines the high separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry, allowing for the detection of a wide range of compounds, including diterpenoids, in complex mixtures. Advanced data analysis and statistical methods are then used to identify patterns and potential biomarkers, which could include Labd-14-ene, 8,13-epoxy-, (13S)-. These untargeted approaches can reveal the presence of novel compounds and provide insights into the metabolic pathways of the organism.

Biosynthetic Pathways and Enzymatic Mechanisms of Labd 14 Ene, 8,13 Epoxy , 13s

Precursor Metabolism: Geranylgeranyl Diphosphate (B83284) (GGPP) Generation

The biosynthesis of all labdane-related diterpenoids originates from the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). nih.gov GGPP itself is synthesized from the universal C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These precursors can be produced through two primary pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. nih.gov

GGPP synthase (GGPPS) enzymes catalyze the formation of GGPP by condensing three molecules of IPP with one molecule of DMAPP. nih.gov Plants possess multiple genes encoding for GGPPS isoforms that are localized in different cellular compartments, including plastids, mitochondria, and the cytosol, reflecting the central role of GGPP as a precursor for a wide array of essential primary and specialized metabolites. nih.govresearchgate.net These include vital compounds such as chlorophylls, carotenoids, gibberellins, and the diverse family of diterpenes. researchgate.netplantae.org The production of GGPP is a critical regulatory point, channeling carbon into these various biosynthetic pathways. frontiersin.org

Class II Diterpene Synthase (diTPS) Catalysis

The first committed step in the biosynthesis of the labdane (B1241275) skeleton is orchestrated by Class II diterpene synthases (diTPS). These enzymes are responsible for the initial cyclization of the linear GGPP precursor.

Class II diTPSs catalyze a protonation-initiated cyclization of GGPP. nih.govfrontiersin.org This reaction typically forms a bicyclic trans-decalin ring structure, resulting in a labdadienyl/copalyl diphosphate (CPP) intermediate. nih.govnih.gov The specific stereochemistry and potential hydroxylation of this intermediate are determined by the specific enzyme involved.

In the pathway leading to Labd-14-ene, 8,13-epoxy-, (13S)-, a key intermediate is the C9-hydroxylated bicycle, peregrinol (B1240592) diphosphate (PPP). nih.govnih.gov Another related intermediate that can be formed by some Class II diTPSs is labda-13-en-8-ol diphosphate (LPP). frontiersin.orgnih.gov These hydroxylated intermediates are crucial for the subsequent formation of the epoxy bridge.

The diversity of labdane structures stems from the action of various specialized Class II diTPSs. These enzymes exhibit distinct product specificities and stereocontrol. nih.govcaltech.edu For instance, the biosynthesis of gibberellin phytohormones across all vascular plants involves a Class II diTPS that produces ent-copalyl diphosphate. nih.gov However, plants in families like Lamiaceae have evolved additional diTPSs for specialized metabolism. nih.govcaltech.edu

A notable example is LjTPS3 from the medicinal herb Leonurus japonicus, which has been shown to specifically produce peregrinol diphosphate (PPP) from GGPP. nih.govnih.gov Similarly, the peregrinol diphosphate synthase from Marrubium vulgare (MvPPS) produces a hydroxylated product derived from the syn-labdaenyl carbocation. nih.govcaltech.edu The stereochemical outcome of the reaction is highly controlled by the enzyme's active site, where specific amino acid residues act as the catalytic base to terminate the initial cyclization. caltech.edu

Table 1: Examples of Class II Diterpene Synthases and their Products

EnzymeSource OrganismSubstrateProduct(s)Reference
LjTPS3 Leonurus japonicusGGPPPeregrinol Diphosphate (PPP) nih.gov, nih.gov
MvPPS Marrubium vulgareGGPPPeregrinol Diphosphate (PPP) caltech.edu, nih.gov
ZmCPS4 Zea maysGGPP8,13-Copalyl Diphosphate, Labda-13-en-8-ol diphosphate (LPP) frontiersin.org
SmCPS Salvia miltiorrhizaGGPP(+)-Copalyl Diphosphate nih.gov

Class I Diterpene Synthase (diTPS) Catalysis

Following the initial cyclization, the diphosphate-containing intermediate is further processed by a Class I diterpene synthase. This class of enzymes is responsible for generating the final diterpene scaffold.

Class I diTPSs are characterized by conserved amino acid motifs (e.g., DDxxD) that bind divalent metal ion cofactors, typically magnesium (Mg²⁺). nih.gov These cofactors facilitate the cleavage (lysis) of the diphosphate group from the substrate, such as PPP. nih.gov This cleavage generates a carbocation, initiating a second cascade of reactions that can include further cyclization, rearrangement, and deprotonation to yield the final stable product. nih.gov In the case of epoxy-labdane formation, this secondary reaction involves an intramolecular attack by the hydroxyl group introduced by the Class II diTPS.

The conversion of the hydroxylated intermediate, PPP, into the final epoxy-labdane skeleton is catalyzed by a specific Class I diTPS. The enzyme LjTPS6 from Leonurus japonicus has been identified as a key player in this transformation. nih.govnih.gov When LjTPS6 acts on PPP, it yields a mixture of products, including the (13S) and (13R) epimers of 9,13-epoxy-labda-14-ene. nih.gov

Remarkably, detailed structure-function analysis of LjTPS6 has shown that its product specificity can be dramatically altered. nih.govnih.gov Researchers identified a critical isoleucine residue (I420) in the active site. Mutating this single amino acid to glycine (B1666218) (I420G) resulted in an enzyme, LjTPS6:I420G, that both specifically and efficiently produces a single product: 9,13S-epoxy-labda-14-ene, which is synonymous with Labd-14-ene, 8,13-epoxy-, (13S)-. nih.gov This demonstrates that subtle changes within the Class I diTPS active site are responsible for the precise stereochemical control required to form the (13S)-epimer. Other related Class I enzymes, such as MvELS from Marrubium vulgare, are also involved in the formation of epoxy-labdane structures from hydroxylated precursors. nih.gov

Table 2: Examples of Class I Diterpene Synthases in Epoxy-Labdane Formation

EnzymeSource OrganismSubstrateProduct(s)Reference
LjTPS6 Leonurus japonicusPeregrinol Diphosphate (PPP)9,13-epoxy-labda-14-ene (13S/R epimers), labda-13(16),14-dien-9-ol, Viteagnusin D nih.gov, nih.gov
LjTPS6:I420G (Mutant)Leonurus japonicusPeregrinol Diphosphate (PPP)9,13S-epoxy-labda-14-ene (Labd-14-ene, 8,13-epoxy-, (13S)-) nih.gov
MvELS Marrubium vulgarePeregrinol Diphosphate (PPP)Mixture of labdane diterpenes nih.gov

Stereo-Controlled Synthesis of (13S) vs. (13R) Epimers by Specific Synthases

The formation of the distinct (13S) and (13R) epimers of Labd-14-ene, 8,13-epoxy- is determined by the stereochemical specificity of class I diterpene synthases (diTPSs). The biosynthesis begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP).

The synthesis of the (13R)-epimer, (13R)-manoyl oxide, is well-characterized, particularly in Coleus forskohlii, the producer of the medicinal diterpenoid forskolin (B1673556). nih.gov This process involves a two-step reaction catalyzed by two different diTPSs:

A class II diTPS, CfTPS2, first cyclizes GGPP into a bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP), also known as copal-8-ol diphosphate. nih.govnih.gov

This LPP intermediate is then utilized by a class I diTPS, CfTPS3, which catalyzes a second cyclization to stereospecifically form (13R)-manoyl oxide. nih.govnih.gov

In contrast, the specific enzymatic synthesis of the (13S)-epimer (epimanoyl oxide) is less clearly defined in nature. However, research has shown that different combinations of synthases or mutations within a single synthase can lead to the production of the (13S) form. For instance, in vitro coupled assays of CfTPS2 with another class I diTPS from C. forskohlii, CfTPS4, resulted in the production of both (13R)- and (13S)-manoyl oxide epimers. nih.gov This indicates that while some synthases are highly specific for one epimer, others may exhibit relaxed stereocontrol, leading to a mixture of products.

Further research into diterpene synthases from Leonurus japonicus has identified a class I diTPS, LjTPS6, which, following a single amino acid mutation (I420G), can efficiently and specifically produce the (13S)-epimer, 9,13S-epoxy-labda-14-ene, from a peregrinol diphosphate (PPP) precursor. nih.gov Additionally, an enzyme classified as ent-13-epi-manoyl oxide synthase (EC 4.2.3.186) from Salvia miltiorrhiza (SmKSL2) has been identified, which catalyzes the formation of ent-13-epi-manoyl oxide from ent-8α-hydroxylabd-13-en-15-yl diphosphate, demonstrating a dedicated pathway for this stereoisomer. microbialtec.com

Table 1: Diterpene Synthases Involved in this compound Epimer Synthesis

Enzyme(s)Source OrganismPrecursorProduct(s)Reference(s)
CfTPS2 (Class II) + CfTPS3 (Class I)Coleus forskohliiGGPP(13R)-manoyl oxide (stereospecific) nih.govnih.gov
CfTPS2 (Class II) + CfTPS4 (Class I)Coleus forskohliiGGPP(13R)-manoyl oxide and (13S)-manoyl oxide nih.gov
LjTPS6:I420G (mutant Class I)Leonurus japonicusPeregrinol diphosphate (PPP)9,13S-epoxy-labda-14-ene (stereospecific) nih.gov
SmKSL2 (Class I)Salvia miltiorrhizaent-8α-hydroxylabd-13-en-15-yl diphosphateent-13-epi-manoyl oxide microbialtec.com

Post-Cyclization Modification by Cytochrome P450 Monooxygenases (P450s) and Other Enzymes

Following the formation of the labdane backbone, the this compound molecule can undergo further structural modifications, primarily through the action of Cytochrome P450 monooxygenases (P450s). These enzymes are crucial for creating the vast chemical diversity of diterpenoids found in nature by catalyzing regio- and stereoselective hydroxylation and other oxidative reactions. mdpi.comnih.gov The general mechanism involves the activation of molecular oxygen and its insertion into a C-H bond of the substrate. mdpi.comnih.gov

While specific P450s acting on (13S)-manoyl oxide are not extensively documented, the modification of its epimer, (13R)-manoyl oxide, provides a clear model for these transformations. In the forskolin biosynthetic pathway, (13R)-manoyl oxide is a key intermediate that is sequentially oxidized by multiple P450s. For example, studies have utilized P450s from other plant species to modify the this compound core. A P450 from Salvia pomifera, CYP76AH24, has been shown to hydroxylate (13R)-manoyl oxide to produce 11β-hydroxy-manoyl oxide. This demonstrates the potential for P450s to act on the this compound scaffold, a process that is fundamental to generating more complex and bioactive molecules.

Metabolic Engineering Strategies for Enhanced Production

The low abundance of many valuable diterpenoids in their native plant sources has driven the development of metabolic engineering strategies to produce these compounds in microbial and plant-based systems. These approaches aim to reconstruct the biosynthetic pathway in a heterologous host and optimize metabolic fluxes towards the target molecule.

Microbial hosts like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are powerful platforms for producing diterpenoids due to their fast growth rates and well-established genetic tools. nih.govnih.gov The production of this compound in these hosts requires the introduction of the necessary plant-derived diTPS genes (e.g., a class II and a class I synthase).

Significant success has been achieved in producing the (13R)-epimer in S. cerevisiae. To enhance yields, several metabolic engineering strategies are employed:

Pathway Upregulation: Overexpression of key genes in the endogenous mevalonate (MVA) pathway, which supplies the GGPP precursor. This often includes expressing a truncated version of HMG-CoA reductase (tHMG1), a rate-limiting enzyme.

Flux Diversion: Downregulation of competing pathways. For instance, the expression of the ERG9 gene, which diverts a precursor (farnesyl diphosphate) towards sterol biosynthesis, is often placed under the control of a repressible promoter to channel metabolic flux towards GGPP.

Enzyme Fusion: Creating fusion proteins of enzymes in the pathway, such as the GGPP synthase (GGPPS) and a diTPS, can improve catalytic efficiency through substrate channeling.

By applying these strategies, researchers have reported titers of (13R)-manoyl oxide in S. cerevisiae reaching up to 3 g/L in fed-batch fermentations.

Table 2: Metabolic Engineering Strategies for (13R)-Manoyl Oxide Production in S. cerevisiae

Engineering StrategyTarget Gene(s)/Enzyme(s)PurposeReported Titer
Overexpression of MVA pathway genestHMG1, ERG20Increase precursor (GGPP) supply>300 mg/L
Promoter regulation of competing pathwayERG9Divert flux from sterol synthesis to GGPP>300 mg/L
Co-expression of diTPS pathwayCfTPS2, CfTPS3Synthesize (13R)-manoyl oxide from GGPP2.31 mg/L (initial)
Combined optimization strategiesAll of the aboveMaximize final product yield3.0 g/L

Nicotiana benthamiana, a relative of tobacco, serves as a widely used transient expression system for the rapid testing and production of plant-derived molecules. tocris.comnih.gov The technique involves infiltrating the plant's leaves with Agrobacterium tumefaciens carrying the genes of interest. nih.gov This method allows for the quick assembly of multi-enzyme biosynthetic pathways and is highly scalable. tocris.com

This system has been successfully used to produce this compound. By co-infiltrating N. benthamiana leaves with Agrobacterium strains containing the genes for both CfTPS2 and CfTPS3, researchers achieved stereospecific production of (13R)-manoyl oxide, demonstrating the viability of this plant-based factory for producing labdane diterpenoids. nih.govnih.gov Enhancing the production in such systems can be achieved by co-expressing enzymes that boost the supply of precursors, such as a truncated HMG-CoA reductase (tHMGR) from the MVA pathway. nih.gov This approach avoids the long development times associated with creating stable transgenic plants and is a valuable tool for gene discovery and pathway prototyping. tocris.com

To further optimize production, the enzymes themselves can be engineered for improved activity, stability, or specificity. This can be achieved through directed evolution or rational design based on the enzyme's crystal structure.

While specific examples of engineering a (13S)-manoyl oxide synthase are emerging, the principles are well-established in diterpenoid biosynthesis. For instance, a single amino acid substitution in the LjTPS6 diTPS from L. japonicus was shown to switch its product profile to specifically generate a (13S)-epoxy-labdane skeleton. nih.gov This highlights how minor changes in the enzyme's active site can have a profound impact on stereochemical control.

Similarly, rational design has been applied to the P450s that modify the this compound core. By engineering the substrate recognition sites (SRSs) of CYP76AH15, researchers aimed to improve its efficiency in converting (13R)-manoyl oxide to its oxidized product, 11-oxo-13R-manoyl oxide. Such engineering efforts are critical for overcoming bottlenecks in a biosynthetic pathway and maximizing the yield of a desired decorated diterpenoid.

Chemical Synthesis, Semi Synthesis, and Biotransformation Approaches

Total Synthesis Methodologies

The complete chemical synthesis of complex natural products like (13S)-8,13-epoxy-labd-14-ene from simple, achiral starting materials represents a significant challenge in organic chemistry. While specific total synthesis routes for this exact stereoisomer are not extensively detailed in the provided results, the general principles of terpene synthesis apply. Such syntheses often involve the construction of the decalin ring system followed by the elaboration of the side chain and final cyclization to form the ether linkage.

A reported total synthesis of a related epoxy-docosahexaenoic acid derivative highlights a common strategy that could be adapted. nih.gov This approach utilized a convergent strategy, preparing a key C1–C13 epoxydienal fragment from 1,4-butynediol over seven steps. nih.gov Key transformations included a lithium aluminum hydride reduction to form a prochiral allylic alcohol, conversion to a monobromide derivative, and a copper(I)-mediated coupling. nih.gov A subsequent Lindlar reduction afforded a skipped diene. nih.gov This type of convergent approach, where different fragments of the target molecule are synthesized separately before being joined, is a powerful tool in the total synthesis of complex molecules. nih.gov

Semi-Synthesis from Precursor Diterpenes

Semi-synthetic methods, which utilize readily available natural products as starting materials, are often more efficient than total synthesis. For (13S)-8,13-epoxy-labd-14-ene and its analogs, several precursor diterpenes are of particular importance.

Sclareol (B1681606): A common starting material for the synthesis of labdane (B1241275) diterpenes is sclareol, a labd-14-ene substituted with hydroxyl groups at positions 8 and 13. nih.gov The conversion of sclareol to related compounds often involves the modification of these hydroxyl groups and the double bond. For instance, the synthesis of (+)-sclareolide from (+)-sclareol oxide, a related compound, proceeds in a single step with high yield through treatment with peroxy acids. researchgate.net This reaction involves a key five-membered ring hemiketal intermediate, demonstrating a direct conversion of a six-membered cyclic enol ether to a γ-lactone. researchgate.net

Cis-Abienol (B1683541) and Levopimaric Acid: While direct semi-synthesis of (13S)-8,13-epoxy-labd-14-ene from cis-abienol and levopimaric acid is not explicitly detailed, these compounds are well-known precursors for other diterpenes and could potentially be used. The structural similarities allow for transformations to access the labdane skeleton.

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis. The use of whole-cell systems and isolated enzymes can provide high selectivity and efficiency in the synthesis of complex molecules.

Directed Biotransformation for Novel Derivatives

The biotransformation of labdane diterpenes can lead to a diverse array of novel derivatives. For example, the fungus Aspergillus oryzae has been used to produce drim-9(11)-en-8-ol from a suitable precursor. researchgate.net This highlights the potential of microbial systems to perform specific and often challenging chemical transformations on the labdane skeleton. While not directly applied to (13S)-8,13-epoxy-labd-14-ene in the provided information, this approach could be used to generate novel analogs.

Enantioselective Synthesis via Microbial Systems

Microbial systems are particularly valuable for enantioselective synthesis, producing a single enantiomer of a chiral molecule. The biosynthesis of resolvins, for instance, involves a series of enzymatic reactions, including the formation of an epoxy intermediate by 5-lipoxygenase. nih.gov This enzymatic epoxidation proceeds with high stereoselectivity. nih.gov The use of recombinant Escherichia coli engineered with cytochrome P450s has also been explored for screening and modifying terpenoids, indicating a promising avenue for the enantioselective synthesis of compounds like (13S)-8,13-epoxy-labd-14-ene.

Reaction Mechanisms and Intermediate Identification in Synthetic Routes

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing synthetic routes. In the context of epoxy-labdanes, several mechanistic aspects are noteworthy.

The rearrangement of 8α,9α- and 8β,9β-epoxy-14,15-bisnor-labdane derivatives with boron trifluoride–ether complex has been studied. rsc.org These rearrangements proceed in a non-concerted manner, and the product distribution is influenced by steric interactions in both the starting epoxide and the resulting products. rsc.org This indicates that the stereochemistry of the epoxide ring significantly directs the course of the reaction.

In the context of thiol-epoxy addition reactions initiated by tertiary amines, a kinetic model has been developed. rsc.org This model considers the influence of the initiator, hydroxyl content, and the ratio of thiol to epoxy groups. rsc.org Such models are valuable for predicting reaction rates and optimizing conditions for the synthesis of epoxy-containing compounds.

The synthesis of (+)-sclareolide from sclareol oxide provides insight into the cleavage of cyclic enol ethers. researchgate.net The reaction with potassium permanganate (B83412) and magnesium sulfate (B86663) in acetone (B3395972) leads to the formation of the desired product. researchgate.net The identification of a five-membered ring hemiketal as a key intermediate in the peroxy acid-mediated conversion of (+)-sclareol oxide to (+)-sclareolide further elucidates the reaction pathway. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization Techniques

Chiroptical Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chromophore that is either intrinsically chiral or perturbed by a chiral environment. In the case of Labd-14-ene, 8,13-epoxy-, (13S)-, the chromophores are not strongly absorbing in the near-UV region, which can make direct ECD analysis challenging.

However, the stereochemistry of labdane (B1241275) diterpenoids can be successfully determined by comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations. This approach involves calculating the theoretical ECD spectra for all possible stereoisomers of the molecule. The absolute configuration of the natural product is then assigned by identifying the calculated spectrum that best matches the experimental one. For instance, in the structural elucidation of related labdane diterpenoids, the absolute configuration was confidently assigned by demonstrating a good agreement between the experimental ECD curve and the computed ECD spectrum for a specific enantiomer.

Vibrational Circular Dichroism (VCD) and Computational Methods

Vibrational Circular Dichroism (VCD) is another chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. VCD is particularly advantageous for determining the absolute configuration of molecules, as it provides a rich source of stereochemical information from the entire molecule, not just the regions near a chromophore.

The application of VCD to complex molecules like Labd-14-ene, 8,13-epoxy-, (13S)- relies heavily on a synergistic approach with computational methods. The experimental VCD spectrum is compared with the predicted spectra for the possible stereoisomers, typically calculated using Density Functional Theory (DFT). A close match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

For labdane diterpenoids, VCD has been successfully employed to establish the absolute stereochemistry. The process involves:

Recording the experimental VCD spectrum of the compound in a suitable solvent (e.g., CDCl₃).

Performing a conformational search for the target molecule to identify the most stable conformers.

Calculating the VCD spectra for the lowest energy conformers of each possible stereoisomer using DFT.

Comparing the Boltzmann-averaged calculated spectra with the experimental spectrum to determine the best fit.

Although specific VCD studies on Labd-14-ene, 8,13-epoxy-, (13S)- are not prominently documented, this technique represents a definitive method for confirming its absolute configuration.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the relative and absolute stereochemistry of a molecule, as well as detailed information on bond lengths, bond angles, and crystal packing.

For Labd-14-ene, 8,13-epoxy-, (13S)-, obtaining single crystals suitable for X-ray diffraction analysis would provide the most definitive structural confirmation. The process involves dissolving the purified compound and allowing the solvent to evaporate slowly, with the aim of forming well-ordered crystals. Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

While a crystal structure for the specific (13S)-epimer is not publicly available, the crystal structure of the related compound, 2-oxo-13-epi-manoyl oxide, has been reported. This analysis confirmed the trans-fusion of the two cyclohexane (B81311) rings and provided precise data on the conformation of the tetrahydropyran (B127337) ring. A similar analysis for Labd-14-ene, 8,13-epoxy-, (13S)- would yield a detailed structural model and unequivocally confirm the stereochemistry at all chiral centers.

Table 1: Representative Crystallographic Data for a Related Labdane Diterpenoid

ParameterValue (for 2-oxo-13-epi-manoyl oxide)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.9739 (16)
b (Å)12.012 (2)
c (Å)18.233 (4)
α (°)90
β (°)90
γ (°)90

This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For Labd-14-ene, 8,13-epoxy-, (13S)-, IR spectroscopy is crucial for confirming the presence of its key structural features.

The IR spectrum of this compound is expected to show characteristic absorption bands for the ether linkage, the vinyl group, and the various C-H bonds within the diterpenoid framework. While an experimental IR spectrum specifically for Labd-14-ene, 8,13-epoxy-, (13S)- is not widely published, data from the closely related compound 8α,13-Epoxy-14,15-dinorlabd-12-ene shows characteristic peaks that can be used for comparison. researchgate.net

Table 2: Predicted and Representative Infrared Absorption Data for Labdane-type Diterpenoids

Functional GroupPredicted Wavenumber (cm⁻¹)Representative Experimental Data (cm⁻¹)
C-H stretch (sp³)2850-3000~2930
C-H stretch (vinyl)3050-31003054 researchgate.net
C=C stretch (vinyl)1640-16801683 researchgate.net
C-O-C stretch (ether)1070-11501127 researchgate.net
C-H bend (methyl)1375-1450~1380
C-H bend (methylene)~1465~1460

The presence of a strong absorption band around 1127 cm⁻¹ is indicative of the C-O-C stretching vibration of the cyclic ether moiety. researchgate.net The bands at approximately 3054 cm⁻¹ and 1683 cm⁻¹ would confirm the presence of the vinyl group's C-H and C=C stretching vibrations, respectively. researchgate.net The complex region between 2850 and 3000 cm⁻¹ corresponds to the various C-H stretching vibrations of the methyl and methylene (B1212753) groups in the saturated rings.

Preclinical Biological Activities and Mechanistic Investigations

Antimicrobial Activities and Mechanisms

(13S)-8,13-epoxy-labd-14-ene and its derivatives have demonstrated a spectrum of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects. These properties are attributed to various mechanisms of action that interfere with microbial growth and survival.

Antibacterial Efficacy

While specific data on the antibacterial activity of (13S)-8,13-epoxy-labd-14-ene against Bacillus subtilis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) are not extensively detailed in the available literature, studies on closely related manoyl oxide derivatives provide insights into its potential efficacy.

Derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide, structurally similar to the (13S) isomer, have been synthesized and evaluated for their antimicrobial properties. One notable derivative, a chloroethyl carbamidic ester, exhibited potent and broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria nih.gov. This suggests that modifications to the core structure of 13-epi-manoyl oxide can significantly enhance its antibacterial potential. The configuration at the C-13 position is a critical determinant of the antimicrobial activity of this compound isomers researchgate.net.

Compound Derivative Target Bacteria Observed Activity Reference
Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxideGram-positive and Gram-negative bacteriaStrong antimicrobial activity nih.gov

Antifungal Effects

The antifungal potential of labdane (B1241275) diterpenes extends to pathogenic yeasts such as Cryptococcus neoformans. Although direct studies on (13S)-8,13-epoxy-labd-14-ene are limited, research on its derivatives offers promising results.

A glycoside derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide has shown noteworthy activity against three pathogenic fungi nih.gov. Furthermore, the broader class of labdane diterpenes has been recognized for its antifungal properties, indicating that the labdane skeleton is a promising scaffold for the development of new antifungal agents researchgate.net.

Compound Derivative Target Fungi Observed Activity Reference
Glycoside of ent-3-beta-hydroxy-13-epi-manoyl oxideThree pathogenic fungiInteresting antifungal activity nih.gov

Antiprotozoal Properties

Investigations into the antiprotozoal activity of this compound derivatives have revealed their potential to combat parasitic infections. Specifically, derivatives of ent-13-epi-manoyl oxide have demonstrated activity against Leishmania donovani, the protozoan parasite responsible for leishmaniasis researchgate.net. The biotransformation of ent-13-epi-3-keto this compound, which itself possesses antileishmanial activity, yields derivatives with modified and sometimes enhanced biological effects nih.gov.

Compound/Derivative Target Protozoa Observed Activity Reference
ent-13-epi-manoyl oxide derivativesLeishmania donovaniAntileishmanial activity researchgate.net
ent-13-epi-3-keto this compoundLeishmania donovaniAntileishmanial activity nih.gov

Anti-inflammatory and Immunomodulatory Effects

Labdane diterpenes, including this compound derivatives, have been shown to possess significant anti-inflammatory and immunomodulatory properties. These effects are mediated through various mechanisms, including the modulation of immune cell functions and the inhibition of key inflammatory pathways.

Modulation of Immune Cell Functions

Labdane-type diterpenes are known to modulate the functions of immune cells, which plays a crucial role in their anti-inflammatory effects researchgate.net. Studies on various labdane diterpenes have shown that they can influence the activity of macrophages, key cells in the inflammatory response. For instance, luakuliide A, a labdane diterpenoid, and its derivatives have been shown to inhibit the production of pro-inflammatory cytokines in macrophages while promoting an anti-inflammatory phenotype nih.govacs.org. This modulation of macrophage activity is a key aspect of their immunomodulatory potential. Another labdane diterpene, andalusol, has been shown to inhibit lymphocyte proliferation, indicating a direct effect on adaptive immune cells nih.gov.

Inhibition of Prostaglandin (B15479496) Synthesis

A significant mechanism underlying the anti-inflammatory activity of labdane diterpenes is the inhibition of prostaglandin synthesis. Prostaglandins (B1171923) are lipid mediators that play a central role in inflammation. Several labdane diterpenoids have been found to reduce the production of prostaglandin E2 (PGE2) in activated macrophages nih.gov. This inhibition is often achieved by downregulating the expression of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for producing prostaglandins at sites of inflammation nih.govnih.gov. The anti-inflammatory effects of these compounds are linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression, including COX-2 nih.govresearchgate.net.

Compound Class Mechanism Effect Reference
Labdane DiterpenesInhibition of NF-κB signalingReduced expression of COX-2 and iNOS nih.govresearchgate.net
Labdane DiterpenesReduction of PGE2 productionDecreased prostaglandin synthesis nih.govnih.gov

Cytotoxicity and Antiproliferative Mechanisms (excluding human clinical data)

Impact on Cell Cycle Phases

The antiproliferative effects of 13-epi-manoyl oxide derivatives appear to be linked to their ability to interfere with the normal progression of the cell cycle.

Flow cytometry analysis performed on a human leukemic cell line treated with the thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide indicated an impact on cell cycle distribution. nih.gov The results suggested that the compound causes a delay in the G0/G1 phase, leading to a synchronization of the cell population in this phase. nih.gov This G0/G1 arrest is a common mechanism by which antiproliferative agents inhibit cancer cell growth. nih.gov

Table 2: Effect of a 13-epi-Manoyl Oxide Derivative on the Cell Cycle

Compound Derivative Cell Line Effect Mechanism Source

Modulation of Proto-oncogene Expression (e.g., c-myc, bcl-2)

There is no available information from the conducted searches regarding the ability of Labd-14-ene, 8,13-epoxy-, (13S)- or its derivatives to modulate the expression of key proto-oncogenes such as c-myc or bcl-2. These genes are critical regulators of cell proliferation and apoptosis, and their modulation is a key mechanism for many anticancer agents nih.govnih.gov, but this has not been reported for the specific compound .

Anti-mitotic Mechanisms

No studies were found that investigate or report on potential anti-mitotic mechanisms for Labd-14-ene, 8,13-epoxy-, (13S)-. Anti-mitotic agents typically function by disrupting microtubule dynamics, which leads to cell cycle arrest in the M-phase and subsequent cell death. embopress.orgrjlbpcs.comresearchgate.net There is no evidence to suggest that 13-epi-manoyl oxide functions through such a mechanism.

Inhibition of Protein Synthesis

Current scientific literature lacks direct evidence regarding the ability of Labd-14-ene, 8,13-epoxy-, (13S)- to inhibit protein synthesis. While its derivative, forskolin (B1673556), is a well-known activator of adenylyl cyclase and is used in research that can involve protein kinase inhibition, this activity has not been directly attributed to this compound itself nih.gov. Studies focused on the biosynthesis of this compound in engineered microorganisms have utilized media rich in amino acids to support high-level protein synthesis, an indirect observation that does not suggest an inhibitory effect by the compound nih.gov. Further research is required to determine if this compound possesses any protein synthesis inhibitory properties.

Other Biological Activities (Preclinical/Cellular/Molecular)

There is currently no scientific evidence to suggest that Labd-14-ene, 8,13-epoxy-, (13S)- possesses enzyme-inducing properties. Research has primarily focused on the enzymes involved in its own biosynthesis, such as the terpene synthases CfTPS2 and CfTPS3, which are responsible for its formation in Coleus forskohlii nih.govnih.gov. Additionally, studies have explored the biotransformation of this compound by cytochrome P450 enzymes, such as the conversion of 13R-manoyl oxide to 11-oxo-13R-manoyl oxide by enzymes from the CYP76AH subfamily nih.gov. However, these studies describe this compound as a substrate for enzymes, not as an inducer of their expression or activity. Conversely, a derivative of this compound, known as carbomanoyl, has been shown to inhibit the activity of the adenylyl cyclase enzyme researchgate.net.

Investigations into the analgesic and vasorelaxant activities of this compound have yielded distinct results.

Analgesic Potential: Evidence for the direct analgesic activity of this compound is limited. The essential oil of Isodon rugosus, which contains epithis compound as a constituent, demonstrated strong antinociceptive potential in animal models nih.gov. However, this activity is attributed to the complex mixture of compounds in the essential oil rather than to this compound alone. Reviews on labdane diterpenoids mention analgesic properties for the class of compounds, but specific data for this compound is not detailed acgpubs.org.

Vasorelaxant Potential: In contrast, the vasorelaxant potential of (+)-manoyl oxide has been directly tested. A study evaluating eight different diterpenoids found that (+)-manoyl oxide, at concentrations from 10⁻⁶ to 10⁻⁴ M, had no significant vasorelaxing effect on isolated rat aortic rings that were pre-contracted with phenylephrine (B352888) scielo.brresearchgate.netscielo.br. This finding suggests that at the cellular level, this compound does not directly relax vascular smooth muscle.

Interestingly, a structurally similar labdane diterpene, manool (B191784) , has demonstrated vasorelaxant properties, indicating that small structural differences can lead to significant changes in biological activity.

CompoundAssayConcentrationResultSource(s)
(+)-Manoyl OxideVasorelaxation in isolated rat aortic rings10⁻⁶ to 10⁻⁴ MNo significant effect scielo.brresearchgate.netscielo.br
Jhanidiol acetateVasorelaxation in isolated rat aortic rings10⁻⁴ M51.61 ± 7.62% relaxation scielo.br
Grandiflorenic acidVasorelaxation in isolated rat aortic rings10⁻⁴ M79.27 ± 7.41% relaxation scielo.br

The antioxidant activity of pure Labd-14-ene, 8,13-epoxy-, (13S)- has not been extensively characterized. However, it is a known constituent of various plant essential oils that have been evaluated for their antioxidant potential.

For instance, this compound is a major component in the essential oils of Cistus creticus and Cistus salviifolius. A study of these oils reported that they exhibited weak antioxidant activity compared to standard controls like α-tocopherol and ascorbic acid bohrium.com. Similarly, essential oils from Tunisian propolis, which also contain this compound as a major component, were found to possess high antioxidant activities in DPPH radical scavenging and β-carotene-linoleic acid bleaching assays ijcce.ac.ir. The essential oil of Teucrium persicum, containing a small amount of this compound, also showed good antioxidant activity nih.gov.

Source of Essential OilAssayResult for Essential OilThis compound PresenceSource(s)
Cistus creticus / C. salviifoliusNot specifiedWeak antioxidant activityMajor component bohrium.com
Tunisian Propolis (Bizerte)DPPHIC₅₀ = 30.5 mg/mLMajor component ijcce.ac.ir
Tunisian Propolis (Zouarine)β-carotene-linoleic acidIC₅₀ = 26.5 mg/mLMajor component ijcce.ac.ir
Teucrium persicumDPPHIC₅₀ = 0.29 mg/mLMinor component nih.gov

There is no direct evidence to support an antihypertensive effect for Labd-14-ene, 8,13-epoxy-, (13S)-. This aligns with the finding that it lacks vasorelaxant activity, a common mechanism for lowering blood pressure scielo.brresearchgate.net.

However, studies on the closely related labdane diterpene, manool , have shown a significant hypotensive effect in both normotensive and hypertensive rats. The antihypertensive mechanism of manool is linked to the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. Research has shown that manool elicits endothelium-dependent vascular relaxation, an effect that is inhibited by the nitric oxide synthase inhibitor L-NAME. Furthermore, administration of manool was found to increase plasma levels of nitric oxide metabolites (NOx). These findings suggest that manool contributes to blood pressure reduction by modulating peripheral vascular resistance through an NO-dependent pathway.

The potential hepatoprotective activity of Labd-14-ene, 8,13-epoxy-, (13S)- is not well-established through direct experimental evidence on the pure compound. However, some studies on plant extracts containing this compound suggest a potential role.

An investigation into the constituents of Juniperus phoenicea found that the essential oil, which contains ent-manoyl oxide as a major component, was part of fractions that showed significant hepatoprotective activity against carbon tetrachloride-induced liver injury in rats researchgate.net. Similarly, a review on Cinnamomum osmophloeum mentions that this compound is a constituent and that the plant's essential oils have demonstrated hepatoprotective effects by reducing serum levels of liver enzymes like AST and ALT in mice gavinpublishers.com. In silico toxicology predictions for 13-epi-manoyl oxide suggest it is not hepatotoxic mdpi.com.

These findings are associative, and the observed hepatoprotection is due to the entire extract. Further studies are necessary to isolate and confirm whether this compound itself possesses hepatoprotective properties.

Effects on Cell Proliferation (e.g., Sertoli cells) and Reproductive Function Mechanisms

There is a notable absence of published research investigating the specific effects of Labd-14-ene, 8,13-epoxy-, (13S)- on the proliferation of Sertoli cells or its broader implications for reproductive function. While other related labdane diterpenes, such as sclareol (B1681606) (labd-14-ene-8,13-diol), have been studied for their effects on other cell types, such as inducing cell cycle arrest in breast cancer cells, this information cannot be directly extrapolated to the compound or to Sertoli cells. nih.gov The unique structure of the epoxy ring in Labd-14-ene, 8,13-epoxy-, (13S)- likely confers distinct biological activities that would require specific investigation. nih.govnih.gov

Without dedicated studies, any discussion on its influence on Sertoli cell function, which is crucial for spermatogenesis, would be purely speculative. Research would be needed to determine if this compound interacts with pathways regulating Sertoli cell proliferation, such as those involving follicle-stimulating hormone (FSH) or androgen signaling.

Elucidation of Molecular Targets and Ligand-Receptor Interactions

The molecular targets of Labd-14-ene, 8,13-epoxy-, (13S)- and the nature of its interactions with biological receptors have not been elucidated in the available scientific literature. Understanding the ligand-receptor interactions is fundamental to deciphering the pharmacological or physiological effects of a compound. This would involve studies such as binding assays with a panel of known receptors, co-crystallization studies to visualize the binding site, and computational modeling to predict potential interactions.

Given its lipophilic nature, suggested by a high XLogP3-AA value, it is plausible that Labd-14-ene, 8,13-epoxy-, (13S)- could interact with intracellular receptors or membrane-associated proteins. nih.gov However, without experimental data, its specific molecular binding partners remain unknown.

Interactive Data Table: Compound Properties

While biological activity data is unavailable, the following table summarizes some of the known chemical properties of the compound.

PropertyValueSource
Molecular FormulaC20H34O nih.govnih.gov
Molecular Weight290.5 g/mol nih.govnih.gov
XLogP3-AA5.9 nih.gov
Monoisotopic Mass290.260965704 Da nih.gov

Structure Activity Relationship Sar Studies and Derivatization

Influence of Stereochemistry (13S vs. 13R) on Biological Activity

The stereochemistry at the C-13 position of the labdane (B1241275) skeleton plays a pivotal role in determining the biological activity of these compounds. The two primary epimers, (13S)-epoxy-labd-14-ene (13-epi-manoyl oxide) and (13R)-epoxy-labd-14-ene (manoyl oxide), often exhibit distinct pharmacological profiles. researchgate.netnih.govnih.gov

The cytotoxic and cytostatic effects of labdane diterpenes against human leukemic cell lines are also influenced by their stereochemistry. researchgate.net The spatial arrangement of the vinyl group and the methyl group at C-13 can affect how the molecule interacts with its biological target, potentially influencing pathways related to apoptosis and the cell cycle. researchgate.net

The following table summarizes the key differences between the two epimers:

FeatureLabd-14-ene, 8,13-epoxy-, (13S)-Labd-14-ene, 8,13-epoxy-, (13R)-
Common Name 13-epi-Manoyl oxide nih.govThis compound nih.gov
Stereochemistry at C-13 S-configuration nih.govR-configuration nih.gov
Biological Impact The specific stereochemistry influences the molecule's interaction with biological targets, affecting its pharmacological profile. researchgate.netThe stereochemistry at this position is a key determinant of antimicrobial activity. researchgate.net

Impact of Structural Modifications on Efficacy and Selectivity

The inherent biological activity of Labd-14-ene, 8,13-epoxy-, (13S)- can be modulated and potentially enhanced through targeted structural modifications. Derivatization strategies allow for the systematic alteration of the molecule's physicochemical properties, which in turn can lead to improved efficacy and selectivity for specific biological targets. iastate.edu

Site-Specific Derivatization Strategies

The labdane skeleton presents several reactive sites amenable to chemical modification. nih.gov Strategies often focus on the functionalization of the decalin ring system or the side chain. For example, oxidation of the C-2 position to introduce a ketone group, as seen in 2-oxo-manoyl oxide, can alter the molecule's polarity and hydrogen bonding capacity, potentially influencing its biological activity. nih.gov

Furthermore, modifications to the vinyl group at C-13 or the introduction of functional groups at other positions on the side chain can lead to derivatives with altered pharmacological profiles. nih.gov The synthesis of various C15,C16-functionalized derivatives from related labdane compounds has been explored to evaluate their cytotoxic, antimycotic, and antiviral activities. nih.gov These modifications can impact the molecule's ability to penetrate cell membranes and interact with intracellular targets.

The following table provides examples of site-specific derivatization:

Derivative NameModification SitePotential Impact on Properties
2-Oxothis compound nih.govC-2 of the decalin ringAlters polarity and hydrogen bonding potential.
C15,C16-functionalized derivatives nih.govSide chain at C-13Can influence cytotoxicity, and antimycotic and antiviral activities.

Exploration of Analogues with Enhanced Biological Profiles

The synthesis of analogues of Labd-14-ene, 8,13-epoxy-, (13S)- aims to develop compounds with improved therapeutic properties, such as increased potency and reduced off-target effects. By systematically altering the structure, researchers can identify key pharmacophoric features responsible for the desired biological activity.

For instance, the synthesis and biological evaluation of (+)-labdadienedial and its derivatives have provided insights into the structural requirements for cytotoxic, antimycotic, and antiviral activities. nih.gov These studies help in building a comprehensive SAR understanding, guiding the design of future analogues with optimized biological profiles. The goal is to create molecules that are not only more effective but also possess a greater therapeutic window.

Computational Modeling for SAR Prediction and Molecular Docking

In recent years, computational methods have become invaluable tools in the study of structure-activity relationships. Molecular docking simulations can predict the binding affinity and orientation of Labd-14-ene, 8,13-epoxy-, (13S)- and its derivatives within the active site of a target protein. This approach allows for a rational, structure-based design of new analogues with potentially enhanced activity.

By creating a virtual model of the ligand-receptor interaction, researchers can identify key amino acid residues involved in binding and understand how specific structural modifications might improve this interaction. For example, molecular docking studies on other diterpenes have successfully predicted their binding modes and relative affinities for targets like soluble epoxide hydrolase, providing a basis for understanding their inhibitory mechanisms. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the physicochemical properties of a series of labdane analogues with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process and reducing the need for extensive experimental screening.

Analytical Methodologies for Detection and Quantification

Chromatographic Methods (GC, HPLC) with Specific Detection

Chromatographic techniques are fundamental for the separation of Labd-14-ene, 8,13-epoxy-, (13S)- from complex mixtures, such as plant or fungal extracts. jmchemsci.com Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly utilized methods.

Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile and semi-volatile compounds like labdane (B1241275) diterpenes. nih.gov The compound is separated based on its boiling point and interaction with the stationary phase of the GC column. For instance, analysis on a TG-5MS column (a low-polarity phase) is suitable for separating diterpenoids. nih.gov The retention index (RI) is a key parameter for identification; for the related (13R)-isomer (Manoyl oxide), a retention index of 1990.57 has been reported on a DB-5 column, a phase similar to TG-5MS. scent.vn

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of diterpenes. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally labile. Reversed-phase columns, such as C18, are frequently used for the separation of diterpenoids. jfda-online.com The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, sometimes with an acid modifier like formic or acetic acid to improve peak shape. researchgate.netjfda-online.com Detection can be achieved using a Diode Array Detector (DAD) or by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. tandfonline.comnih.gov For example, a method for analyzing diterpenoids in Sideritis species used an octadecyl-bonded silica (B1680970) column with a mobile phase of methanol, water, and formic acid (85:15:1, v/v/v) and UV detection at 240 nm. researchgate.net

Method Column Mobile Phase/Carrier Gas Detector Application Reference
GC-MS TG-5MS (30 m x 0.25 mm, 0.25 µm)Helium (1.0 mL/min)Mass Spectrometer (TSQ 8000)Analysis of diterpene synthase products nih.gov
HPLC-DAD Reversed-phase C18 (e.g., Zorbax XDB)Gradient of acetonitrile and 1% aqueous acetic acidDiode Array Detector (DAD)Quantitative analysis of bioactive diterpenoids jfda-online.com
HPLC-DAD Octadecyl-bonded silicaIsocratic methanol:water:formic acid (85:15:1, v/v/v)UV at 240 nmDetermination of diterpenoids in Sideritis extracts researchgate.net
UPLC-Q/TOF-MS Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)Gradient of water (0.1% formic acid) and acetonitrileTime-of-Flight Mass SpectrometerMetabolite analysis in Leonurus japonicus nih.gov

Spectrometric Methods (MS, NMR) for Quantitative Analysis

Spectrometric methods are indispensable for the structural elucidation and quantitative analysis of Labd-14-ene, 8,13-epoxy-, (13S)-.

Mass Spectrometry (MS): When coupled with a chromatographic separation technique (GC-MS or LC-MS), MS provides detailed structural information and sensitive quantification. nih.govnih.gov In positive ion detection mode using electrospray ionization (ESI), diterpenoids can be detected as protonated molecules [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS), such as that performed on a Time-of-Flight (TOF) instrument, allows for the determination of the exact mass and elemental composition, confirming the molecular formula C₂₀H₃₄O for Labd-14-ene, 8,13-epoxy-, (13S)-. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net For the related compound 8α,13-epoxy-14,15-dinorlabd-12-ene, specific chemical shifts in the ¹³C NMR spectrum, such as those for the carbons of the epoxy-bridge (C-8 at 76.17 ppm and C-13 at 147.83 ppm), are characteristic. mdpi.org Quantitative ¹H NMR (qHNMR) has been successfully developed for the analysis of other diterpenoids, offering a rapid and simple alternative to HPLC for quality control. nih.gov This method relies on the integration of specific proton signals relative to a known amount of an internal standard. nih.gov

Method Key Parameters Information Obtained Reference
GC-MS Electron Ionization (EI), mass range 50-1000 DaFragmentation pattern, molecular weight, identification via library matching nih.govnih.gov
LC-ESI-MS Positive ion detection, [M+H]⁺Molecular weight confirmation, sensitive detection in complex matrices nih.gov
UPLC-Q/TOF-MS High-resolution mass detection, low and high collision energy scansExact mass, elemental composition (C₂₀H₃₄O), structural fragments nih.gov
¹³C NMR 75 MHz, CDCl₃ solventCarbon skeleton, chemical shifts for all 20 carbons mdpi.org
¹H NMR 300 MHz, CDCl₃ solventProton environment, coupling constants, structural connectivity mdpi.org
qHNMR Use of internal standard, specific pulse sequence and relaxation delayAbsolute quantification of major components in a mixture nih.gov

Development of Specialized Assays for Monitoring Biosynthesis and Biotransformation

Understanding the formation of Labd-14-ene, 8,13-epoxy-, (13S)- in biological systems requires specialized assays to monitor its biosynthesis and subsequent biotransformation.

The biosynthesis of labdane-related diterpenoids originates from geranylgeranyl diphosphate (B83284) (GGPP). nih.gov The key steps are catalyzed by two main classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (P450s). nih.gov

Diterpene Synthases (diTPSs): A class II diTPS, such as a copalyl pyrophosphate synthase (CPS), first cyclizes the linear GGPP into a bicyclic intermediate. A subsequent class I diTPS can then form the final diterpene skeleton. nih.gov

Cytochrome P450 Enzymes (P450s): These enzymes are typically responsible for the oxidative modifications of the diterpene skeleton, including the formation of the epoxy bridge characteristic of Labd-14-ene, 8,13-epoxy-, (13S)-. nih.govnih.gov

Assays to monitor these processes often involve heterologous expression systems, where the genes encoding the biosynthetic enzymes are expressed in a host organism like the fungus Aspergillus nidulans or bacteria. nih.gov The activity of the expressed enzymes can then be monitored by supplying the appropriate substrate (e.g., GGPP) and analyzing the products using the chromatographic and spectrometric methods described above (GC-MS, LC-MS). nih.govnih.gov For example, the function of diTPSs from Leonurus japonicus was elucidated by expressing them in engineered E. coli, and the resulting diterpene products were identified by GC-MS and UPLC-Q/TOF-MS. nih.gov Such assays are crucial for enzyme characterization and for understanding how the structural diversity of labdane diterpenoids is generated. nih.gov


Theoretical and Computational Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are instrumental in understanding the three-dimensional structure and conformational flexibility of labdane-type diterpenes and their interactions with biological macromolecules.

Molecular Docking and Interaction Studies: Molecular docking simulations are employed to predict the binding orientation of labdane (B1241275) diterpenes to protein targets. For instance, studies on labdane derivatives have used docking to elucidate interactions with binding sites of proteins like CaV1.2 channels and acetylcholine (B1216132) esterase (AChE). nih.govresearchgate.net These simulations can identify key residues involved in binding, such as those participating in hydrogen bonds or π-stacking interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time, revealing conformational changes and the stability of ligand-protein complexes. In studies of labdane derivatives, MD simulations have been used to assess the stability of the compound within a binding site, often by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. nih.gov These simulations have confirmed the stability of complexes between labdane-type molecules and their protein targets, such as ion channels. nih.gov

Computational TechniqueApplication for Labdane DiterpenesKey Findings
Molecular Docking Predicting binding modes in protein targets (e.g., ion channels, enzymes). nih.govresearchgate.netIdentification of key amino acid residues and interaction types (e.g., hydrogen bonds, π-stacking). nih.gov
Molecular Dynamics (MD) Simulations Assessing the stability of ligand-protein complexes over time. nih.govConfirmation of stable binding and minimal conformational changes in the receptor-ligand complex. nih.govresearchgate.net
Root-Mean-Square Deviation (RMSD) Analysis Quantifying the stability of protein-ligand complexes during MD simulations. nih.govLow RMSD values indicate a stable interaction between the labdane derivative and the protein. nih.gov

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for accurately determining the conformational preferences and electronic properties of molecules like (13S)-epoxy-labd-14-ene.

Conformational Analysis: The spatial arrangement of atoms, or conformation, is crucial for a molecule's biological activity. For flexible molecules with multiple rotatable bonds, computational methods can predict the most stable conformers. DFT calculations are a standard tool for geometry optimization and energy calculation of different conformers. nii.ac.jp The relative populations of these conformers can then be determined using the Boltzmann distribution, which is vital for accurately predicting averaged spectroscopic properties. nii.ac.jp For labdane diterpenes, the basic framework consists of a decalin moiety and a six-carbon side chain, with the stereochemistry at key carbons like C-4, C-5, C-9, and C-10 being critical. mdpi.com

Electronic Structure and Reactivity: Quantum chemical calculations provide detailed information about the electronic structure, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These parameters help in understanding the molecule's reactivity. For instance, Natural Bond Orbital (NBO) analysis can reveal charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability. nih.gov The analysis of the epoxy ring in similar systems through quantum chemical methods has shown the importance of strong interactions like hydrogen bonds in determining the stability of molecular complexes. nih.gov

Determination of Absolute Configuration: A significant application of quantum chemistry is the determination of a molecule's absolute configuration. This is often achieved by comparing experimentally measured electronic circular dichroism (ECD) spectra with spectra predicted computationally for different stereoisomers. nih.gov There is often a good correlation between the calculated and experimental ECD curves, allowing for the unambiguous assignment of the absolute configuration of chiral centers in labdane diterpenoids. nih.govmdpi.com

Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict spectroscopic data (NMR, IR, UV-Vis), which aids in the structural elucidation of new compounds and the verification of assigned structures.

NMR Spectroscopy Prediction: Generalized Regression Neural Networks (GRNN) have been applied to predict the ¹³C NMR chemical shifts for the labdane skeleton and to identify the substituents at each position. journalspub.info Furthermore, DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov For accurate predictions, it is crucial to perform a conformational search and calculate the NMR shifts for each significant conformer, as the observed spectrum is a Boltzmann-weighted average of the individual spectra. nii.ac.jpgithub.io Recent benchmarks suggest that specific functionals, like WP04, combined with appropriate basis sets and a solvent model, provide high accuracy for predicting proton NMR spectra. github.io

Vibrational and Electronic Spectra Prediction: DFT calculations can predict vibrational spectra (Infrared and Raman) with good accuracy. researchgate.net By calculating the harmonic force fields, a complete assignment of the vibrational modes can be achieved. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to compute electronic parameters and predict UV-Visible spectra. nih.gov The correlation between predicted and experimental spectra for related terpene structures has been shown to be very good, validating the computational approach. researchgate.net

Spectroscopic TechniqueComputational MethodApplication
¹³C and ¹H NMR DFT (GIAO method), Neural Networks (GRNN) nih.govjournalspub.infoPrediction of chemical shifts to aid in structure elucidation and verification. journalspub.infogithub.io
Electronic Circular Dichroism (ECD) TD-DFT nih.govmdpi.comDetermination of absolute configuration by comparing calculated and experimental spectra. nih.gov
Infrared (IR) and Raman DFT researchgate.netCalculation of harmonic force fields and assignment of vibrational modes. researchgate.net
UV-Visible TD-DFT nih.govPrediction of electronic transitions.

Bioinformatic Analysis of Diterpene Synthases and Related Enzymes

Bioinformatic analysis is crucial for identifying and characterizing the enzymes responsible for the biosynthesis of labdane diterpenoids, including (13S)-epoxy-labd-14-ene. Labdane-related diterpenoids are unique in that their biosynthesis involves both class I and class II terpene synthase reactions. iastate.edu

Identification of Biosynthetic Gene Clusters (BGCs): Genomes of plants and fungi can be searched for genes encoding diterpene synthases (diTPSs) and other biosynthetic enzymes. Tools like LocalBlast and cblaster are used to find homologous gene clusters in sequenced genomes by using known diTPS genes as queries. mdpi.com These analyses have revealed that gene clusters for labdane diterpenoid biosynthesis are conserved across different fungal species, typically containing genes for a bifunctional terpene synthase and various post-modification enzymes like cytochrome P450 monooxygenases (CYPs). nih.govmdpi.com

Functional Characterization of Enzymes: The biosynthesis of the 9,13-epoxy-labdane backbone has been elucidated through the functional characterization of diTPSs from plants like Leonurus japonicus. nih.govatmire.com These studies show a two-step process:

A class II diTPS (like LjTPS3) cyclizes geranylgeranyl diphosphate (B83284) (GGPP) to form an intermediate like peregrinol (B1240592) diphosphate (PPP). nih.govatmire.com

A class I diTPS (like LjTPS6) then converts this intermediate into a mixture of products, including the C13-S and C13-R epimers of 9,13-epoxy-labda-14-ene. nih.govatmire.com

Enzyme Engineering for Stereospecific Production: Bioinformatic analysis combined with structural modeling can identify key amino acid residues in the active site of enzymes that control product specificity. In the case of LjTPS6, which naturally produces a mixture of 9,13-epoxy-labda-14-ene epimers, structure-function analysis identified a critical residue (I420). nih.govatmire.com Through site-directed mutagenesis, changing this residue (e.g., I420G mutation) resulted in an engineered enzyme that specifically and efficiently produces the 13S epimer, 9,13S-epoxy-labda-14-ene. nih.govatmire.com This provides a specialized synthase for further investigation and potential biotechnological production of this specific stereoisomer.

Ecological Roles and Biotechnological Applications

Role as Chemotaxonomic Markers in Plant Species

Chemotaxonomy utilizes the chemical constituents of organisms as a tool for classification. The presence, absence, or relative abundance of specific secondary metabolites, such as diterpenoids, can provide valuable data for understanding phylogenetic relationships between species. Labd-14-ene, 8,13-epoxy-, (13S)- has been identified in several plant species, and its presence serves as a characteristic marker. nih.gov The distribution of this and related labdane (B1241275) diterpenoids is often specific to certain plant families and genera, aiding botanists in taxonomic organization.

For instance, this compound has been reported in organisms such as Guarea macrophylla and the oriental spruce, Picea orientalis. nih.gov Its stereoisomer, (13R)-8,13-epoxylabda-14-ene (Manoyl oxide), is found in species like Cistus monspeliensis and Traversia baccharoides. nih.gov The specific stereochemistry and structural variations of these compounds within a plant can be a distinctive signature, reflecting the unique enzymatic machinery of that species.

Plant SpeciesCompound IdentifiedReference
Guarea macrophyllaLabd-14-ene, 8,13-epoxy-, (13S)- nih.gov
Picea orientalisLabd-14-ene, 8,13-epoxy-, (13S)- nih.gov
Cistus monspeliensisLabd-14-ene, 8,13-epoxy-, (13R)- nih.gov
Traversia baccharoidesLabd-14-ene, 8,13-epoxy-, (13R)- nih.gov

Involvement in Plant Defense Mechanisms and Ecological Interactions

Labdane-type diterpenoids are integral to the defensive strategies of many organisms. mdpi.com Terpenoids in general are well-documented as functioning in defense against herbivores, pathogens, and other environmental threats. mdpi.com The antimicrobial properties of many labdanes support this role. For example, related labdane diterpenoids have demonstrated significant activity against various bacteria and fungi. mdpi.comnih.govthieme-connect.com Sclareol (B1681606), a well-known labdane, is a potent inhibitor of rust fungi. thieme-connect.com The (13R)- isomer of 8,13-epoxylabda-14-ene exhibits antibacterial properties, suggesting that the (13S)- form may have similar protective functions for the plants that produce it. nih.gov

Beyond direct defense, these compounds can mediate complex ecological interactions. Labdane-related diterpenoids produced by plant-associated fungi are hypothesized to play a role in the relationship between the fungus and its host plant. acs.org This suggests that Labd-14-ene, 8,13-epoxy-, (13S)- may not only protect the plant from microbial attack but also influence the composition of its microbiome and mediate symbiotic or pathogenic interactions.

Biotechnological Production of Labdane Diterpenoids

The diverse biological activities and industrial applications of labdane diterpenoids have spurred significant interest in developing biotechnological production platforms. cjnmcpu.com Natural extraction is often limited by the low abundance of these compounds in their native plant sources. nih.gov Microbial and algal systems offer promising alternatives for scalable and sustainable production.

The biosynthesis of LRDs begins with the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). cjnmcpu.com These are assembled into the C20 molecule geranylgeranyl pyrophosphate (GGPP), which is the substrate for the first committed step in labdane biosynthesis. cjnmcpu.com A class II diTPS enzyme catalyzes the bicyclization of GGPP to form a copalyl diphosphate (B83284) (CPP) intermediate, which is then converted into various labdane skeletons by class I diTPS enzymes. nih.gov

Heterologous expression of these biosynthetic pathways in engineered microbes is a key strategy. Researchers have successfully reconstituted labdane diterpene production in hosts like Aspergillus nidulans. nih.gov Furthermore, the green microalga Chlamydomonas reinhardtii has been engineered to produce several labdane compounds, including sclareol and ent-13-epi-manoyl oxide (a synonym for Labd-14-ene, 8,13-epoxy-, (13S)-), by introducing a key plant diTPS. enea.it

Production PlatformKey Enzyme(s) ExpressedCompound(s) Produced
Aspergillus nidulansFungal diTPS and P450sVarious labdane diterpene derivatives
Chlamydomonas reinhardtiiCistus creticus copal-8-ol diphosphate synthase (CcCLS)Sclareol, ent-13-epi-manoyl oxide, and others

Labdane diterpenoids are highly valued as ideal starting materials for the semi-synthesis of high-value compounds, particularly for the fragrance industry. nih.govresearchgate.net The most prominent example is their use as precursors for the synthesis of (−)-ambrafuran, a key component of the ambergris scent, widely marketed under trade names like Ambrox™. nih.gov

While the diterpene sclareol, extracted from clary sage (Salvia sclarea), is the most used labdane for industrial production of ambrafuran, other labdanes like cis-abienol (B1683541) are also effective precursors. nih.gov As a member of the labdane family, Labd-14-ene, 8,13-epoxy-, (13S)- possesses the core bicyclic structure that makes it a potential, albeit less common, starting material for generating valuable fragrance molecules. The structural relationship between the labdane skeleton and the ambergris scent has been well-established, driving the investigation of many labdanes for this purpose. nih.gov

Sustainable production of valuable chemicals is a major goal of modern biotechnology. The production of labdane diterpenoids through fermentation or photosynthesis in engineered organisms presents a significant opportunity to achieve this. These methods can provide a stable, reliable supply chain, independent of the geographical and climatic variables that affect agriculture-based sourcing. nih.gov

Engineering microorganisms like Yarrowia lipolytica or microalgae like Chlamydomonas reinhardtii to produce compounds such as sclareol or 13-epithis compound offers several advantages: enea.itsemanticscholar.org

Reduced Land Use: Microbial fermentation and algae cultivation require significantly less arable land compared to cultivating specialized plants like clary sage.

Consistency: Controlled bioreactor conditions ensure consistent product yield and quality, free from agricultural variability.

Sustainability: These processes can utilize renewable feedstocks and, in the case of photosynthetic algae, capture carbon dioxide. enea.it

This bio-based manufacturing approach not only secures the supply of precursors for fragrances like ambrafuran but also aligns with growing consumer demand for environmentally responsible and sustainably sourced products.

Q & A

Basic Research Question

  • Co-culture systems : Incubate plant diterpene synthases (e.g., MvELS) with mammalian macrophages to test interspecies metabolite transfer .
  • Gene knockdown : Use CRISPR/Cas9 to silence LTA4H in murine models and assess 13S-epoxy-labdane accumulation via LC-MS.
  • Spatiotemporal tracking : Employ fluorescent probes (e.g., BODIPY-labeled epoxy-labdanes) to visualize subcellular localization in live cells .

What statistical approaches are appropriate for analyzing dose-response relationships in epoxy-labdane bioactivity studies?

Advanced Research Question

  • Non-linear regression : Fit data to a Hill equation model to calculate EC50 values for anti-inflammatory effects.
  • ANOVA with post hoc tests : Compare means across multiple concentrations (e.g., 0.1–10 µM) using Tukey’s HSD to control for type I errors.
  • Error propagation : Quantify uncertainties in enzyme inhibition assays using Monte Carlo simulations, as demonstrated in LTA4H studies .

How can structural modifications to the labdane skeleton enhance its metabolic stability for therapeutic applications?

Advanced Research Question

  • Ring-opening prevention : Introduce electron-withdrawing groups (e.g., -CF3) at C14 to stabilize the epoxy moiety.
  • Prodrug design : Synthesize ester derivatives (e.g., acetylated 13S-epoxide) to improve plasma half-life.
  • Metabolite profiling : Use HR-MS/MS to identify degradation products in hepatic microsomes and guide structure-activity relationship (SAR) optimization .

What criteria should guide the selection of primary literature for comparative analysis in epoxy-labdane research?

Basic Research Question

  • Source credibility : Prioritize journals with rigorous peer review (e.g., FASEB Journal, Plant Physiology) over unreviewed databases .
  • Methodological transparency : Ensure studies detail NMR parameters (e.g., δ 2.81 ppm for H-13 in 13S,14S-epoxide) and enzyme assay conditions (pH, cofactors) .
  • Reproducibility : Cross-reference protocols with repositories like BRANCH-IBC for compliance with biosafety standards .

How can computational tools predict the biosynthetic pathways of undiscovered epoxy-labdane analogs?

Advanced Research Question

  • Phylogenetic mining : Use tools like AntiSMASH to identify diterpene synthase clusters in understudied plant genomes .
  • Density functional theory (DFT) : Calculate activation energies for epoxidation steps to predict regioselectivity.
  • Machine learning : Train models on existing LC-MS datasets to prioritize candidate structures for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.